L-Proline-d7
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Overview
Description
L-Proline-d7: is a deuterium-labeled form of L-Proline, one of the twenty amino acids used in living organisms as the building blocks of proteins. The deuterium labeling involves replacing the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and protein structures due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Proline-d7 can be synthesized through various methods, including the deuteration of L-Proline. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst and specific reaction conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of biocatalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: L-Proline-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrroline-5-carboxylate.
Reduction: It can be reduced to form hydroxyproline.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and other isotopic compounds.
Major Products:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Hydroxyproline.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: L-Proline-d7 is used as a tracer in metabolic studies to understand the pathways and mechanisms of proline metabolism. It is also used in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis .
Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into proteins allows researchers to investigate the effects of deuterium on protein structure and function .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of proline-containing drugs. It helps in understanding the metabolism and distribution of these drugs in the body .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other compounds. Its unique properties make it valuable in the development of new pharmaceuticals and chemical products .
Mechanism of Action
L-Proline-d7 exerts its effects through its incorporation into proteins and other biological molecules. The deuterium atoms in this compound can influence the hydrogen bonding and stability of these molecules. This can affect various molecular targets and pathways, including protein folding, enzyme activity, and metabolic processes .
Comparison with Similar Compounds
L-Proline: The non-deuterated form of L-Proline.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
Uniqueness: L-Proline-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of metabolic pathways and protein structures with greater precision. It also offers unique properties in the development of deuterated drugs and other compounds .
Properties
Molecular Formula |
C5H9NO2 |
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Molecular Weight |
122.17 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1D2,2D2,3D2,4D |
InChI Key |
ONIBWKKTOPOVIA-BFEYZEMLSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
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